molecular formula C9H17Cl2N3O2 B12695742 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride CAS No. 94166-61-7

2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride

Cat. No.: B12695742
CAS No.: 94166-61-7
M. Wt: 270.15 g/mol
InChI Key: KFGCRCZCXZOACO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Derivative Relationships

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups and molecular backbone. The parent structure is ethanol , with a methylamino group attached to the ethanol’s nitrogen atom. This methylamino group is further substituted by a 3-amino-6-methoxy-2-pyridyl moiety.

The pyridine ring is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering:

  • Amino group (-NH₂) at position 3
  • Methoxy group (-OCH₃) at position 6
  • Methylamino group (-NH-CH₂-) at position 2

The full IUPAC name, 2-[(3-amino-6-methoxy-2-pyridinyl)methylamino]ethanol dihydrochloride , reflects this hierarchy. The dihydrochloride designation indicates two hydrochloric acid molecules ionically bonded to the compound’s basic nitrogen centers, forming a salt.

Structurally, this compound belongs to the substituted pyridine derivatives , sharing features with pharmacologically active amines. Its ethylenediamine-like backbone facilitates hydrogen bonding, while the pyridine ring contributes aromatic stability.

Molecular Formula Analysis: C₉H₁₇Cl₂N₃O₂ Composition and Isomeric Variations

The molecular formula C₉H₁₇Cl₂N₃O₂ represents the compound’s elemental composition:

Element Quantity Contribution to Molecular Weight (%)
Carbon 9 40.03
Hydrogen 17 6.31
Chlorine 2 26.25
Nitrogen 3 15.58
Oxygen 2 11.83

The molecular weight is 270.1562 g/mol . The dihydrochloride salt increases the chlorine content compared to the free base.

Isomeric possibilities are limited due to the fixed positions of substituents on the pyridine ring. Potential variations include:

  • Regioisomerism : Altering substituent positions (e.g., 4-amino instead of 3-amino) would yield distinct compounds.
  • Tautomerism : The amino and methylamino groups could theoretically participate in proton shifts, though the aromatic pyridine system stabilizes the canonical structure.

No stereoisomers are possible, as the molecule lacks chiral centers or geometric constraints.

Synonymous Naming Conventions Across Chemical Databases

This compound is cataloged under multiple names in chemical registries, reflecting divergent nomenclature practices:

Database Synonym CAS Number
ChemSpider 6-Methoxy-N²-methyl-2,3-pyridinediamine dihydrochloride 83732-72-3
Echemi Ethanol, 2-[(3-amino-6-methoxy-2-pyridinyl)amino]-, dihydrochloride 83732-76-7
PubChem 2-{[(3-amino-6-methoxypyridin-2-yl)methyl]amino}ethanol dihydrochloride 94166-61-7

Key naming variations include:

  • Positional descriptor differences : Some systems prioritize the pyridine substituents (e.g., “6-methoxy-N²-methyl”) over the ethanol backbone.
  • Salt representation : “Dihydrochloride” is occasionally abbreviated as “2HCl” in non-IUPAC contexts.
  • Functional group ordering : The methylamino group may be described as “methylamine” or “N-methyl” in alternative systems.

These synonyms enable cross-referencing across platforms, though the IUPAC name remains critical for unambiguous identification.

Properties

CAS No.

94166-61-7

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

2-[(3-amino-6-methoxypyridin-2-yl)methylamino]ethanol;dihydrochloride

InChI

InChI=1S/C9H15N3O2.2ClH/c1-14-9-3-2-7(10)8(12-9)6-11-4-5-13;;/h2-3,11,13H,4-6,10H2,1H3;2*1H

InChI Key

KFGCRCZCXZOACO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)CNCCO.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridinecarboxaldehyde with ethanolamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

Research indicates that derivatives of 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride exhibit promising anticancer properties. A study published in Nature Reviews Cancer highlights its potential as a lead compound for the development of new anticancer agents due to its ability to inhibit specific cancer cell lines effectively .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vivo studies show that it can reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Hair Dye Formulations

One of the notable applications of this compound is in hair dye formulations. It acts as a precursor that reacts with primary intermediates to form stable hair colorants. The European Commission has acknowledged its use in cosmetic products, particularly in hair dyes that may contain hydrogen peroxide . The safety assessments indicate that it can be used safely at concentrations up to 1.0% on the scalp .

Skin Sensitization Studies

Skin sensitization studies have been conducted to evaluate the safety of this compound when used in cosmetic products. These studies typically involve assessing the compound's potential to cause allergic reactions through various testing methods, including the Local Lymph Node Assay (LLNA). Results have shown minimal irritation, indicating its suitability for use in topical applications .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds used in pharmaceuticals and cosmetics. For 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride, various studies have been conducted:

Acute Toxicity

Acute toxicity tests on rats and mice have demonstrated that the compound exhibits low toxicity levels at specified doses, making it a candidate for safe use in consumer products .

Eye Irritation Tests

Eye irritation tests conducted on rabbits showed no adverse effects when exposed to a 5% solution of the compound, further supporting its safety for use in cosmetic formulations .

Study on Anticancer Activity

A comprehensive study published in Pharmaceutical Research explored the anticancer activity of derivatives based on 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride. The study highlighted that certain modifications to the structure enhanced potency against specific cancer cell lines while maintaining low cytotoxicity to normal cells .

Cosmetic Safety Assessment

A safety assessment report by the Scientific Committee on Consumer Products (SCCP) evaluated the use of this compound in hair dyes, concluding that it is safe for consumer use under regulated conditions, with no significant risk of skin sensitization or irritation at recommended concentrations .

Mechanism of Action

The mechanism of action of 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Gaps

  • : Describes synthetic routes for β-heteroaryl-α,β-didehydro-α-amino acid derivatives, indirectly supporting the target compound’s feasibility as a synthetic intermediate .
  • : Confirms commercial availability but lacks pharmacological or mechanistic data, emphasizing the need for further studies on bioactivity .
  • Contradictions : While Betahistine is well-characterized pharmacologically, the target compound’s applications remain speculative, necessitating comparative in vitro/in vivo studies .

Biological Activity

2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride, with the CAS number 94166-61-7, is a compound that has garnered attention in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC₉H₁₇Cl₂N₃O₂
Molecular Weight270.156 g/mol
Boiling Point408°C at 760 mmHg
Melting Point200.5°C
LogP2.3304
Polar Surface Area (PSA)80.4 Ų

The biological activity of 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors. Recent studies suggest that it functions as a selective agonist for dopamine receptors, particularly the D3 receptor, which plays a critical role in neuroprotection and modulation of dopaminergic signaling pathways .

Pharmacological Activities

  • Neuroprotective Effects : Research indicates that compounds similar to 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride exhibit neuroprotective properties against neurodegenerative conditions, such as those induced by MPTP in animal models. These effects are mediated through the activation of D3 receptors, which promote cellular survival and reduce apoptosis .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antibacterial and antifungal activities. For instance, certain pyridine derivatives demonstrated significant inhibition of bacterial strains like E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL . The activity is believed to be influenced by structural modifications that enhance their interaction with microbial targets.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to MPTP-induced neurodegeneration, administration of compounds similar to 2-((3-amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride resulted in significant reductions in neurotoxic effects, as measured by behavioral assessments and histological analysis of dopaminergic neurons . The findings support the compound's potential as a therapeutic agent for Parkinson's disease.

Case Study 2: Antimicrobial Efficacy

A series of in vitro experiments assessed the antimicrobial efficacy of related pyridine derivatives against various pathogens. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent antimicrobial properties . This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((3-Amino-6-methoxy-2-pyridyl)methylamino)ethanol dihydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling the pyridylmethylamine moiety with ethanolamine derivatives under controlled acidic or basic conditions. For example, hydrochlorination steps using HCl in dioxane (as in analogous syntheses ) ensure salt formation. Purification via recrystallization or column chromatography (using silica gel or reverse-phase matrices) is critical to achieve >95% purity, as noted for structurally related dihydrochloride salts . Purity validation should combine HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry.

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodology :

  • NMR : Use DMSO-d6 as a solvent for 1H/13C-NMR to resolve aromatic protons (e.g., methoxy groups at δ ~3.8 ppm) and amine/ethanol protons (δ ~3.5–5.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]+ and isotopic chlorine patterns.
  • Solubility : Dihydrochloride salts generally exhibit high solubility in polar solvents (water, DMSO) but limited solubility in non-polar solvents .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for hazardous amines and hydrochlorides: use fume hoods, nitrile gloves, and eye protection. Waste disposal should comply with EPA protocols for chlorinated organics. Related compounds with chloroethyl groups show acute toxicity (H302, H315 ), suggesting similar precautions.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., free amine or methanol release from methoxy groups).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

Q. What mechanistic insights exist for the reactivity of the pyridylmethylamine moiety in cross-coupling or functionalization reactions?

  • Methodology :

  • DFT Calculations : Model the electronic effects of the 6-methoxy group on the pyridine ring’s nucleophilicity. Compare with experimental data (e.g., Suzuki coupling yields) .
  • Competitive Reactions : Compete the compound with analogous pyridines lacking methoxy/amino groups in Pd-catalyzed reactions to isolate steric/electronic contributions .

Q. How can researchers address batch-to-batch variability in biological activity observed with this compound?

  • Methodology :

  • Impurity Profiling : Use high-resolution LC-MS to identify trace byproducts (e.g., unreacted intermediates or oxidation products) that may antagonize biological targets .
  • Bioactivity Correlation : Perform dose-response assays (e.g., enzyme inhibition) across multiple batches and correlate activity with impurity levels using multivariate regression .

Q. What strategies are effective for formulating this compound in aqueous vs. lipid-based delivery systems?

  • Methodology :

  • Solubility Enhancement : Test cyclodextrin complexes or PEGylation to improve aqueous solubility. For lipid systems, use microemulsions (e.g., Labrafil/Labrasol blends) and characterize stability via dynamic light scattering .
  • In Vitro Release Studies : Compare dissolution rates in simulated biological fluids (e.g., SGF/SIF) using dialysis membranes .

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